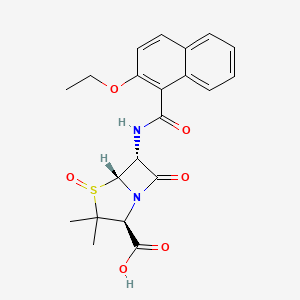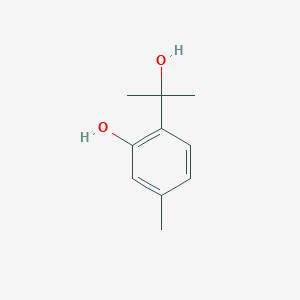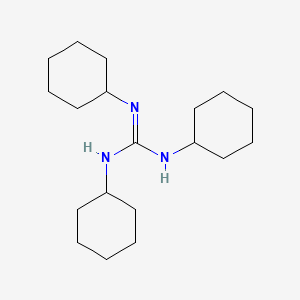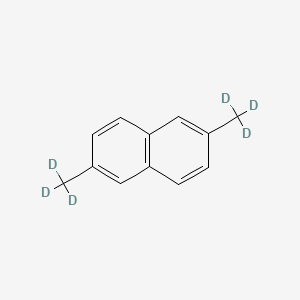
2,6-Di(methyl-d3)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Di(methyl-d3)-naphthalene is a deuterated derivative of 2,6-dimethylnaphthalene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 2,6-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The deuter
Properties
Molecular Formula |
C12H12 |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
InChI Key |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1)C=C(C=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


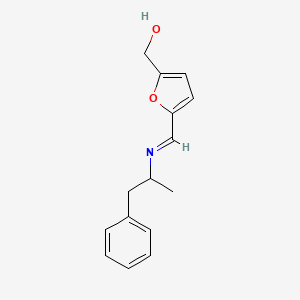
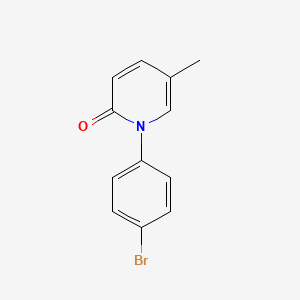







![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
